molecular formula C19H22N2O2 B2685907 1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol CAS No. 931961-66-9

1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

Cat. No.: B2685907
CAS No.: 931961-66-9
M. Wt: 310.397
InChI Key: CVYALFODGUJFBA-UHFFFAOYSA-N
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Description

1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol involves several steps. One common method includes the reaction of 2-methoxybenzyl chloride with 1H-1,3-benzodiazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with butan-1-ol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure .

Chemical Reactions Analysis

1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound can induce changes in cellular structures, such as membrane blebbing and mitochondrial disorganization, and trigger the production of reactive oxygen species (ROS), leading to apoptosis in certain cells .

Comparison with Similar Compounds

1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can be compared with other benzodiazole derivatives, such as:

Properties

IUPAC Name

1-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-8-17(22)19-20-15-10-5-6-11-16(15)21(19)13-14-9-4-7-12-18(14)23-2/h4-7,9-12,17,22H,3,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYALFODGUJFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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